molecular formula C13H18N4O B2433435 1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine CAS No. 2200845-54-9

1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine

Cat. No.: B2433435
CAS No.: 2200845-54-9
M. Wt: 246.314
InChI Key: JDUHLFNSZMEBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine is a synthetic compound that belongs to the class of imidazo[1,2-b]pyridazinesThe imidazo[1,2-b]pyridazine moiety is a privileged structure in drug design, known for its ability to interact with various biological targets .

Preparation Methods

The synthesis of 1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine typically involves multi-step synthetic routes. One common approach includes the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the azetidine and tert-butyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine can be compared with other imidazo[1,2-b]pyridazine derivatives:

Properties

IUPAC Name

6-(1-tert-butylazetidin-3-yl)oxyimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-13(2,3)16-8-10(9-16)18-12-5-4-11-14-6-7-17(11)15-12/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUHLFNSZMEBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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